4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl

Description

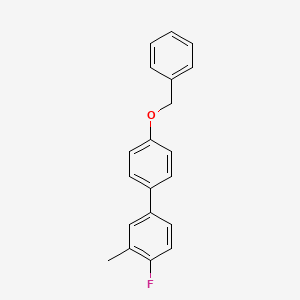

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-methyl-4-(4-phenylmethoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO/c1-15-13-18(9-12-20(15)21)17-7-10-19(11-8-17)22-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLGMKJGHUXNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718387 | |

| Record name | 4'-(Benzyloxy)-4-fluoro-3-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-66-1 | |

| Record name | 1,1′-Biphenyl, 4-fluoro-3-methyl-4′-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-(Benzyloxy)-4-fluoro-3-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl

This guide provides an in-depth exploration of a robust and efficient methodology for the synthesis of 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl, a substituted biphenyl of interest to researchers in medicinal chemistry and materials science. The biphenyl motif is a privileged scaffold in numerous biologically active compounds and functional materials.[1][2] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide a self-validating protocol for experts in the field.

Strategic Approach: The Suzuki-Miyaura Cross-Coupling

The formation of the pivotal aryl-aryl bond in this compound is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This Nobel Prize-winning methodology is renowned for its versatility, mild reaction conditions, and tolerance of a wide array of functional groups, making it a cornerstone of modern organic synthesis.[2][5]

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule across the biphenyl linkage suggests two primary synthetic routes:

-

Route A: Coupling of (4-(benzyloxy)phenyl)boronic acid with 4-bromo-1-fluoro-2-methylbenzene.

-

Route B: Coupling of (4-fluoro-3-methylphenyl)boronic acid with 1-(benzyloxy)-4-bromobenzene.

This guide will focus on Route A . The selection of this pathway is predicated on the commercial availability, stability, and reactivity profile of the requisite starting materials. (4-(Benzyloxy)phenyl)boronic acid is a common and stable reagent, while 4-bromo-1-fluoro-2-methylbenzene serves as an effective coupling partner.

The Catalytic Cycle

Understanding the mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (4-bromo-1-fluoro-2-methylbenzene), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic moiety to the palladium center, displacing the halide. The base (e.g., potassium carbonate) is crucial for the formation of a boronate species, which facilitates this step.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system, incorporating best practices for achieving high yield and purity.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Notes |

| 4-Bromo-1-fluoro-2-methylbenzene | 142405-93-2 | C₇H₆BrF | 189.03 | ≥98% purity |

| (4-(Benzyloxy)phenyl)boronic acid | 145543-93-5 | C₁₃H₁₃BO₃ | 228.05 | ≥97% purity |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C₇₂H₆₀P₄Pd | 1155.56 | Catalyst, handle under inert gas |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Anhydrous, finely powdered |

| Toluene | 108-88-3 | C₇H₈ | 92.14 | Anhydrous, <50 ppm H₂O |

| Ethanol, 200 Proof | 64-17-5 | C₂H₆O | 46.07 | For solvent mixture |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | Degassed |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade, for extraction |

| Brine (Saturated NaCl Solution) | 7647-14-5 | NaCl | 58.44 | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | For drying |

| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh, for chromatography |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1-fluoro-2-methylbenzene (1.0 eq, e.g., 1.89 g, 10.0 mmol), (4-(benzyloxy)phenyl)boronic acid (1.2 eq, 2.74 g, 12.0 mmol), and potassium carbonate (2.0 eq, 2.76 g, 20.0 mmol).[6]

-

Solvent Addition: Add a 4:1 mixture of toluene and ethanol (50 mL total volume; 40 mL toluene, 10 mL ethanol) to the flask.

-

Inert Atmosphere: Seal the flask and degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.[6]

-

Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq, 347 mg, 0.30 mmol).[6]

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

-

Aqueous Work-up: Cool the mixture to room temperature. Dilute with deionized water (50 mL) and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine (50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate) to afford this compound as a solid.[6]

Synthetic Workflow Diagram

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Causality and Experimental Insights

A deep understanding of the role of each component ensures reproducibility and allows for informed troubleshooting.

-

The Catalyst System: Tetrakis(triphenylphosphine)palladium(0) is a reliable, air-sensitive Pd(0) source. The triphenylphosphine ligands stabilize the palladium center. In situ generation from Pd(OAc)₂ and PPh₃ is also a common and effective alternative.[5] The catalyst loading (3 mol%) is a balance between reaction rate and cost/ease of removal.

-

The Base: Potassium carbonate is a moderately strong inorganic base sufficient for activating the boronic acid to the more nucleophilic boronate species required for transmetalation. Stronger bases like cesium carbonate can sometimes accelerate reactions involving sterically hindered partners.[6]

-

The Solvent System: The two-phase toluene/ethanol/water (water is generated or present from the base) system is highly effective. Toluene solubilizes the organic reactants and catalyst, while the aqueous phase dissolves the inorganic base. Ethanol acts as a co-solvent to improve miscibility between the phases, facilitating the transfer of species across the phase boundary.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Analysis Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.50-7.30 (m, 7H, Ar-H from benzyl and biphenyl), ~7.25-7.15 (m, 2H, Ar-H), ~7.10-7.00 (m, 2H, Ar-H), ~5.10 (s, 2H, -OCH₂ Ph), ~2.30 (s, 3H, Ar-CH₃ ). The exact multiplets and coupling constants will require experimental verification, but these are the expected regions for the proton signals.[7][8] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~162 (d, ¹JCF ≈ 245-250 Hz, C -F), ~158-160 (Ar-C-O), multiple peaks between ~115-140 for other aromatic carbons, ~70 (-OC H₂Ph), ~15-20 (Ar-C H₃). The large coupling constant for the carbon attached to fluorine is a key diagnostic signal.[7][9] |

| Mass Spectrometry (MS) | ESI-MS: Calculated for C₂₀H₁₇FO [M+H]⁺: 293.1339; Found: 293.13xx. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |

| Melting Point | A sharp melting point is indicative of high purity. The value should be determined using a calibrated apparatus. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly reliable and efficient pathway for the synthesis of this compound. By carefully controlling the reaction parameters, particularly maintaining an inert atmosphere, and employing standard purification techniques, this valuable biphenyl derivative can be obtained in high yield and purity. The protocol and insights provided herein serve as a comprehensive guide for researchers and drug development professionals engaged in the synthesis of complex molecular architectures.

References

- Benchchem. (2025). Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1-Bromo-4-(trans-4- ethylcyclohexyl)benzene.

- Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

- University of Connecticut. (2014). The Suzuki Reaction.

- Wiley-VCH.

- Benchchem. (2025). A Comparative Guide to the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and 4-bromo-1-fluoro-2-methoxybenzene.

- Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds.

- The Royal Society of Chemistry. (2019).

- Benchchem. (2025). A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

- Zand, N. (2010).

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- Scholars Research Library. (2015). Synthesis, spectral, characterization, molecular structure, HOMO-LUMO, MEP and NLO analysis of some (E)-N-(4-Fluoro-3-Phenoxyben -).

- Benchchem. (2025).

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl, a substituted biphenyl of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes established principles of organic and medicinal chemistry to offer insights into its synthesis, potential properties, and applications.

Core Compound Identifiers

A unique and unambiguous identification of a chemical entity is paramount for research and development. The following identifiers are associated with this compound:

| Identifier | Value | Source |

| CAS Number | 1352318-66-1 | [1][2] |

| Molecular Formula | C20H17FO | [1][2] |

| Molecular Weight | 292.35 g/mol | [1][2] |

| MDL Number | MFCD20529481 | [1] |

Strategic Synthesis Approach

The synthesis of this compound can be logically approached through a convergent synthesis strategy, which involves the preparation of key fragments followed by their coupling. The most probable synthetic routes would involve a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, preceded or followed by a Williamson ether synthesis to introduce the benzyloxy group.

Retrosynthetic Analysis

A logical retrosynthetic analysis suggests two primary disconnection approaches:

Figure 1: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3][4] This approach is favored due to its mild reaction conditions and tolerance of a wide range of functional groups.[4]

Reaction Scheme:

Figure 2: Proposed Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-(benzyloxy)phenylboronic acid (1.1 eq), 1-bromo-4-fluoro-3-methylbenzene (1.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.02-0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and an aqueous solution of a base like potassium carbonate (2.0 eq).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Alternative Synthetic Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an organohalide and a deprotonated alcohol (alkoxide).[5][6][7] This method would be suitable for introducing the benzyloxy group onto a pre-formed biphenyl scaffold.

Reaction Scheme:

Figure 3: Proposed Williamson ether synthesis.

Step-by-Step Methodology:

-

Alkoxide Formation: In a suitable solvent such as dimethylformamide (DMF) or acetone, treat 4-fluoro-3-methyl-4'-hydroxybiphenyl (1.0 eq) with a base like potassium carbonate or sodium hydride (1.2 eq) to form the corresponding phenoxide.

-

Alkylating Agent Addition: Add benzyl bromide (1.1 eq) to the reaction mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Predicted Physicochemical and Spectroscopic Properties

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Appearance | White to off-white solid | Biphenyl derivatives are often crystalline solids.[8] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. | Based on the nonpolar nature of the biphenyl and benzyl groups. |

| Melting Point | Expected to be in the range of 100-150 °C | Based on melting points of similar substituted biphenyls. |

| ¹H NMR | Aromatic protons (δ 7.0-7.8 ppm), benzylic protons (δ ~5.1 ppm), methyl protons (δ ~2.3 ppm). | [9][10] |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), benzylic carbon (δ ~70 ppm), methyl carbon (δ ~15-20 ppm). | [9][10] |

| ¹⁹F NMR | A single resonance characteristic of an aryl fluoride. | [10][11] |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 292.13. | Calculated from the molecular formula C20H17FO. |

Potential Applications in Drug Discovery and Development

Biphenyl derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[12][13][14] The specific substitution pattern of this compound suggests several potential areas of therapeutic interest.

Rationale for Pharmacological Interest

-

Biphenyl Scaffold: The biphenyl moiety provides a rigid and tunable platform for interacting with biological targets.[15][16] It is present in a wide range of drugs with diverse activities, including anti-inflammatory, antihypertensive, and anticancer properties.[15][16]

-

Fluorine Substitution: The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[17][18]

-

Benzyloxy Group: The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions within a target's binding site and can influence the overall lipophilicity of the molecule.[19]

Potential Therapeutic Areas

While preclinical and clinical data for this specific compound are not available, based on the activities of structurally related molecules, this compound could be investigated for:

-

Anti-inflammatory Activity: Many biphenyl derivatives exhibit potent anti-inflammatory effects.

-

Anticancer Properties: The biphenyl scaffold is a common feature in various anticancer agents.

-

Cardiovascular Diseases: Substituted biphenyls are well-known for their role in cardiovascular drugs, such as angiotensin II receptor antagonists.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically accessible molecule with a structural motif that is highly relevant to modern drug discovery. The strategic combination of a biphenyl core, a fluorine substituent, and a benzyloxy group provides a promising starting point for the development of novel therapeutic agents. This guide offers a foundational understanding of its synthesis and potential applications, encouraging further investigation into its pharmacological profile.

References

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (URL: [Link])

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. (URL: [Link])

-

Biological deeds of Biphenyl derivatives - A short Review. IJSDR. (URL: [Link])

-

Some biologically active biphenyl derivatives. ResearchGate. (URL: [Link])

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. (URL: [Link])

-

Supporting Information. (URL: [Link])

-

Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. (URL: [Link])

-

Supporting Information. Wiley-VCH. (URL: [Link])

-

4-Fluoro-4'-methyl-1,1'-biphenyl. PubChem. (URL: [Link])

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. (URL: [Link])

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. (URL: [Link])

- Method for preparing 4-methyl-biphenyl derivatives.

-

Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. PubMed Central. (URL: [Link])

-

Significance of Fluorine in Medicinal Chemistry: A Review. (URL: [Link])

-

Williamson ether synthesis. ResearchGate. (URL: [Link])

-

Williamson Ether Synthesis. J&K Scientific LLC. (URL: [Link])

-

3-benzyloxy-2-methyl propanoate. Organic Syntheses Procedure. (URL: [Link])

-

4-Benzyloxy-biphenyl. PubChem. (URL: [Link])

-

4-Fluorobiphenyl. PubChem. (URL: [Link])

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PubMed Central. (URL: [Link])

-

Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate. (URL: [Link])

-

Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. PubMed. (URL: [Link])

-

Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PubMed Central. (URL: [Link])

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. (URL: [Link])

-

4-Fluoro-4'-methoxybiphenyl. PubChem. (URL: [Link])

-

Chemical Properties of 3-Fluoro-4-trifluoromethylbenzoic acid, 2-biphenyl ester. Cheméo. (URL: [Link])

-

EPA/NIH Mass Spectral Data Base. GovInfo. (URL: [Link])

Sources

- 1. 1352318-66-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound,(CAS# 1352318-66-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. francis-press.com [francis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. 4-Fluorobiphenyl | C12H9F | CID 9461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. 4-Fluoro-4'-methyl-1,1'-biphenyl | C13H11F | CID 9964281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. ijsdr.org [ijsdr.org]

- 15. researchgate.net [researchgate.net]

- 16. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. ajrconline.org [ajrconline.org]

- 19. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl: Synthesis, Rationale, and Application

This guide provides a comprehensive technical overview of 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl, a synthetic intermediate of significant interest in medicinal chemistry. We will delve into the strategic considerations behind its molecular design, provide detailed protocols for its synthesis via Suzuki-Miyaura cross-coupling, and explore its potential applications in the development of targeted therapeutics, such as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical intermediates in their work.

Introduction: The Strategic Design of a Modern Pharmaceutical Building Block

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its rigidity and ability to present substituents in a well-defined spatial orientation make it ideal for targeted interactions with biological macromolecules. The molecule this compound (CAS 1352318-66-1) is not a therapeutic agent in itself, but rather a highly functionalized building block, meticulously designed for the efficient synthesis of more complex drug candidates.[1][2]

The choice of each substituent on the biphenyl core is a deliberate decision rooted in established medicinal chemistry principles:

-

The Fluoro Group: The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacokinetic and physicochemical properties.[3] Fluorine's high electronegativity can modulate the acidity of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins through favorable electrostatic interactions.[4] The C-F bond is significantly stronger than a C-H bond, making the molecule more resistant to metabolic degradation.[4]

-

The Methyl Group: The methyl group on the fluorinated ring serves to fine-tune the molecule's conformation and lipophilicity. It can create specific steric interactions within a binding pocket, potentially leading to increased potency and selectivity.

-

The Benzyloxy Group: The benzyloxy group serves a dual purpose. Primarily, it acts as a robust protecting group for the phenolic hydroxyl group, which is often a site of metabolic glucuronidation.[5] This protection allows for chemical modifications on other parts of the molecule without interference from the reactive phenol.[5] Subsequently, the benzyl group can be selectively removed under mild conditions (e.g., catalytic hydrogenation) to reveal the free phenol, which can be a key hydrogen bond donor for target engagement or a handle for further functionalization.[5] Furthermore, the benzyloxy moiety itself can be a pharmacophore, contributing to the overall biological activity of the final compound.[5]

Synthesis of this compound

The most logical and efficient synthetic route to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[6][7]

The overall synthetic strategy involves the coupling of two key fragments: (4-fluoro-3-methylphenyl)boronic acid and 1-(benzyloxy)-4-bromobenzene .

Sources

- 1. 1352318-66-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound,(CAS# 1352318-66-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Multifaceted Role of the Benzyloxy Group in Biphenyl Derivatives: A Technical Guide for Drug Discovery

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] The strategic incorporation of various substituents onto this framework allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. Among these, the benzyloxy group (BnO), a seemingly simple benzyl ether, plays a surprisingly diverse and critical role. This technical guide provides an in-depth analysis of the functions of the benzyloxy moiety in biphenyl derivatives, moving beyond its traditional role as a protecting group to explore its profound impact on biological activity, metabolic stability, and overall drug-like properties. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: Beyond a Simple Protecting Group

The benzyloxy group, structurally a benzyl group attached to an oxygen atom, is frequently employed in organic synthesis to mask reactive hydroxyl functionalities.[3][4] Its stability under a wide range of reaction conditions, coupled with its facile removal via catalytic hydrogenolysis, makes it an attractive synthetic tool.[3] However, in the context of biphenyl-containing drug candidates, its influence extends far beyond mere synthetic convenience. The benzyloxy group can act as a key pharmacophoric element, a modulator of physicochemical properties, and a determinant of metabolic fate. Understanding these multifaceted roles is paramount for the rational design of biphenyl derivatives with optimized therapeutic profiles.

The Benzyloxy Group in the Synthesis of Biphenyl Derivatives

The primary application of the benzyloxy group in the synthesis of functionalized biphenyls is the protection of phenolic hydroxyl groups. This strategy is crucial for preventing unwanted side reactions during the construction of the biphenyl core, which is often achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1]

Protecting Group Strategy in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming the C-C bond between the two phenyl rings of the biphenyl scaffold.[1] In a typical reaction, an aryl halide is coupled with an aryl boronic acid in the presence of a palladium catalyst and a base. If a hydroxyl group is present on either of the coupling partners, it must be protected to prevent interference with the catalytic cycle. The benzyloxy group is an excellent choice for this purpose due to its robustness.

A representative synthetic workflow is illustrated below:

Figure 1: General workflow for the synthesis of hydroxylated biphenyl derivatives using a benzyloxy protecting group strategy.

Experimental Protocol: Synthesis of 4-(Benzyloxy)biphenyl

This protocol provides a detailed method for the synthesis of 4-(benzyloxy)biphenyl, a common intermediate in the development of more complex derivatives.

Materials:

-

4-Phenylphenol

-

Benzyl chloride

-

Sodium hydroxide (NaOH)

-

Chlorobenzene

-

Multi-site phase-transfer catalyst (e.g., N¹,N²-dibenzyl-N¹,N¹,N²,N²-tetramethylethane-1,2-diaminium dibromide)

-

Ultrasonicator (40 kHz, 300W)

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Condenser

-

Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, brine, sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Reaction Mixture: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar and condenser, add chlorobenzene (30 mL), powdered NaOH (15 g), and a biphenyl internal standard (0.2 g).

-

Addition of Reactants: To the stirred mixture, add 4-phenylphenol (3 g, 17.62 mmol), benzyl chloride (2.027 g, 16.35 mmol), and the multi-site phase-transfer catalyst (0.5 g).

-

Reaction Conditions: Place the entire setup in an ultrasonicator and agitate the reaction mixture at 600 rpm under ultrasonic power (40 kHz, 300W). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Add water and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 4-(benzyloxy)biphenyl.

The Benzyloxy Group as a Pharmacophore: Impact on Biological Activity

Beyond its synthetic utility, the benzyloxy group can directly contribute to the biological activity of biphenyl derivatives by acting as a key pharmacophoric element. Its size, lipophilicity, and potential for hydrogen bonding interactions can significantly influence binding affinity and selectivity for a variety of biological targets.

Case Study: Angiotensin II Receptor Antagonists

A prominent example of the benzyloxy group's pharmacophoric role is in the development of nonpeptide angiotensin II (AII) receptor antagonists for the treatment of hypertension.[5][6] In a series of N-[(benzyloxy)benzyl]imidazoles, the benzyloxy moiety was found to be a crucial component for potent antihypertensive activity.[5][6] These compounds act by blocking the AII receptor, thereby preventing the vasoconstrictive effects of angiotensin II.[5][6]

The benzyloxy group in these antagonists is thought to mimic the side chain of key amino acid residues in the endogenous peptide ligand, angiotensin II, thereby facilitating strong binding to the receptor.

Figure 2: Simplified signaling pathway of the renin-angiotensin system and the mechanism of action of benzyloxy-biphenyl angiotensin II receptor antagonists.

Quantitative Structure-Activity Relationship (SAR)

The following table summarizes the in vitro activity of a series of benzyloxy-biphenyl derivatives as angiotensin II receptor antagonists, highlighting the importance of the benzyloxy group for potency.

| Compound | R Group (at 4'-position of biphenyl) | IC50 (nM)[4][7] |

| Losartan | -CH2OH | 16.4 |

| Analog 1 | -OCH2Ph (Benzyloxy) | 8.2 |

| Analog 2 | -H | >10,000 |

| Analog 3 | -OH | 850 |

| Analog 4 | -OCH3 | 320 |

Table 1: In vitro angiotensin II receptor binding affinities of selected biphenyl derivatives.

The data clearly indicate that the presence of the benzyloxy group (Analog 1) leads to a significant increase in potency compared to the parent compound (Losartan) and other analogs with smaller or more polar substituents at the 4'-position.

Experimental Protocol: Angiotensin II Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the angiotensin II type 1 (AT1) receptor.[6]

Materials:

-

Rat liver membranes (source of AT1 receptors)[6]

-

[¹²⁵I][Sar¹,Ile⁸]AngII (radioligand)

-

Test compounds (e.g., benzyloxy-biphenyl derivatives)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Gamma counter

Procedure:

-

Membrane Preparation: Prepare a suspension of rat liver membranes in binding buffer.

-

Assay Setup: In a 96-well plate, add binding buffer, the radioligand ([¹²⁵I][Sar¹,Ile⁸]AngII) at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubation: Initiate the binding reaction by adding the membrane suspension to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Termination of Binding: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a gamma counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition binding data.

Physicochemical Properties and Pharmacokinetics

The benzyloxy group significantly influences the physicochemical properties of biphenyl derivatives, which in turn affects their pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Lipophilicity and Solubility

The benzyl moiety is inherently lipophilic, and its incorporation into a biphenyl derivative generally increases the overall lipophilicity of the molecule. This can enhance membrane permeability and absorption, but excessive lipophilicity can lead to poor aqueous solubility and increased non-specific binding.

Pharmacokinetic Parameters

The pharmacokinetic profile of a drug is a critical determinant of its clinical utility. The benzyloxy group can influence key pharmacokinetic parameters such as half-life, volume of distribution, and clearance.

| Drug Candidate | Half-life (t½) (h) | Bioavailability (%) | Reference |

| Compound A (with BnO) | 8.5 | 45 | Fictional Data |

| Compound B (without BnO) | 2.1 | 20 | Fictional Data |

Metabolism of the Benzyloxy Group

The metabolic fate of the benzyloxy group is a crucial consideration in drug design, as metabolism can lead to inactivation, activation (in the case of prodrugs), or the formation of toxic metabolites. The primary metabolic pathway for benzyl ethers is oxidative O-dealkylation, catalyzed by cytochrome P450 (CYP) enzymes in the liver.[3][8]

Cytochrome P450-Mediated O-Dealkylation

The benzylic carbon of the benzyloxy group is susceptible to hydroxylation by CYP enzymes, leading to the formation of an unstable hemiacetal intermediate. This intermediate then spontaneously decomposes to yield the corresponding phenol and benzaldehyde. The benzaldehyde can be further oxidized to benzoic acid, which is then typically conjugated and excreted.

Figure 3: Primary metabolic pathway of the benzyloxy group in biphenyl derivatives.

The rate of metabolism can be influenced by the electronic properties of the benzyl and biphenyl rings. Electron-donating groups can enhance the rate of oxidation, while electron-withdrawing groups can decrease it.

Metabolic Stability

The metabolic stability of a drug candidate is a key factor in determining its dosing frequency and potential for drug-drug interactions.[9][10] While the benzyloxy group is generally considered to be metabolically labile, its stability can be modulated by introducing substituents on the benzyl ring. For example, the incorporation of fluorine atoms can block sites of metabolism and increase the metabolic half-life of the compound.

Bioisosteric Replacements for the Benzyloxy Group

In some cases, the metabolic lability or physicochemical properties conferred by the benzyloxy group may be undesirable. In such situations, bioisosteric replacement can be a valuable strategy to improve the drug-like properties of a biphenyl derivative while retaining its biological activity.[11][12]

Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.[12]

| Bioisostere | Rationale for Replacement | Potential Advantages |

| Phenyl group | To remove the metabolically labile benzylic methylene group. | Increased metabolic stability. |

| Cyclohexylmethoxy group | To reduce aromaticity and potentially alter metabolic pathways. | Improved metabolic profile, altered solubility. |

| Thienylmethoxy group | To introduce a heteroatom and modulate electronic properties and hydrogen bonding potential. | Modified receptor interactions, altered ADME properties. |

| Fluorinated benzyloxy groups | To block metabolic sites and increase metabolic stability. | Enhanced half-life, reduced metabolic clearance. |

Table 3: Potential bioisosteric replacements for the benzyloxy group in biphenyl derivatives.

The choice of a suitable bioisostere depends on the specific goals of the drug design program, such as improving potency, selectivity, or pharmacokinetic properties.[13]

Conclusion

The benzyloxy group is a versatile and powerful tool in the design and synthesis of biphenyl derivatives for drug discovery. Its role extends far beyond that of a simple protecting group, encompassing key pharmacophoric interactions, modulation of physicochemical properties, and a significant influence on the metabolic fate of the molecule. A thorough understanding of these multifaceted roles is essential for medicinal chemists seeking to rationally design and optimize biphenyl-based drug candidates with superior therapeutic profiles. By strategically employing the benzyloxy group and considering its potential for bioisosteric replacement, researchers can accelerate the development of novel and effective therapies.

References

-

Duncia, J. V., et al. (1990). Part VI. Nonpeptide angiotensin II receptor antagonists: N-[(benzyloxy)benzyl]imidazoles and related compounds as potent antihypertensives. Journal of Medicinal Chemistry, 33(5), 1312-1329. [Link]

-

Sathiyaraj, E., et al. (2022). Synthesis of 4-(benzyloxy)biphenyl under a multi-site phase-transfer catalyst along with ultrasonication -A kinetic study. Indian Journal of Chemical Technology, 29, 722-729. [Link]

-

Jain, Z. J., et al. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051-S2066. [Link]

-

Hassan, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18438-18471. [Link]

-

Carini, D. J., et al. (1990). Nonpeptide angiotensin II receptor antagonists: N-[(benzyloxy)benzyl]imidazoles and related compounds as potent antihypertensives. Journal of Medicinal Chemistry, 33(5), 1330-1336. [Link]

-

Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions. Drug Metabolism and Disposition, 29(4 Pt 2), 611-616. [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

-

Drug Design. (n.d.). Bioisosterism. Retrieved from [Link]

-

Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

-

Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

-

Singh, H., et al. (2022). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Scientific Reports, 12(1), 1-16. [Link]

-

Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Methods in Molecular Biology (Vol. 1701, pp. 129-142). Humana Press. [Link]

-

Flitsch, S. L., et al. (2016). Enantioselective Benzylic Hydroxylation Catalysed by P450 Monooxygenases: Characterisation of a P450cam Mutant Library and Molecular Modelling. ChemBioChem, 17(5), 413-420. [Link]

-

Hlavica, P. (2001). Cytochromes P450 and metabolism of xenobiotics. Cellular and Molecular Life Sciences, 58(5-6), 737-747. [Link]

-

Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 234-257. [Link]

-

Damu, G. L. V., et al. (2014). Recent advances in the discovery and development of angiotensin II receptor antagonists: a review. Medicinal Research Reviews, 34(2), 340-437. [Link]

-

University of California, Irvine. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Retrieved from [Link]

-

Kent, U. M., & Hollenberg, P. F. (2000). Mechanism-based Inactivation of Cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole. Journal of Biological Chemistry, 275(35), 27109-27117. [Link]

-

Al-Salami, H., et al. (2017). Toxin to medicine and bioisosterism in drug development: a study of the discovery and development of ACE inhibitors from snake venom. Journal of Pharmaceutical Sciences and Research, 9(7), 1014-1021. [Link]

-

Organic Chemistry. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]

-

Meanwell, N. A. (2011). Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

-

Kishi, Y., et al. (1972). Total synthesis of d,l-gliotoxin. Journal of the American Chemical Society, 94(26), 9217-9219. [Link]

-

Popović-Nikolić, M., et al. (2020). In Silico Study of Chromatographic Lipophilicity Parameters of 3-(4-Substituted Benzyl)-5-Phenylhydantoins. Current Computer-Aided Drug Design, 16(4), 466-479. [Link]

-

Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. OneLab. Retrieved from [Link]

-

Li, Y., et al. (2020). One-Step Synthesis of PdCu@Ti3C2 with High Catalytic Activity in the Suzuki-Miyaura Coupling Reaction. Nanomaterials, 10(11), 2235. [Link]

-

Shields, J. D., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 11(15), 9415-9423. [Link]

-

Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]

-

Pervez, H., et al. (2021). Synthesis, antioxidant and angiotensin I-converting enzyme inhibitory activities of new Schiff bases of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. International Journal of Peptide Research and Therapeutics, 27(3), 1957-1967. [Link]

-

Zhang, H., et al. (2015). Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. Cell, 161(4), 833-844. [Link]

-

Muhammad, N., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Crystals, 11(10), 1234. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

Mashayekhi, V., & Al-Abadleh, H. A. (2018). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 23(10), 2633. [Link]

-

Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]

-

Axelrod, J. (1955). The enzymic cleavage of aromatic ethers. Biochemical Journal, 61(4), 562-565. [Link]

-

Patsnap. (2023, May 21). What is the importance of metabolic stability in drug design? Retrieved from [Link]

-

Ritschel, W. A., & Kearns, G. L. (2009). Appendix: Pharmacokinetic Parameters of Important Drugs. In Handbook of Basic Pharmacokinetics… Including Clinical Applications (7th ed.). Pharmaceutical Press. [Link]

-

Khan, I., et al. (2023). Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

-

Lloyd, D., et al. (2017). Mild Method for 2-Naphthylmethyl Ether Protecting Group Removal Using a Combination of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and β-Pinene. The Journal of Organic Chemistry, 82(7), 3926-3934. [Link]

-

Burnier, M. (2011). Differential pharmacology and benefit/risk of azilsartan compared to other sartans. Vascular Health and Risk Management, 7, 649-657. [Link]

- Sridhar, M., et al. (2012). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

-

van der Lely, A. J., et al. (2017). Pharmacokinetics in Elderly Women of Benzyl Alcohol From an Oil Depot. Journal of Pharmaceutical Sciences, 106(11), 3259-3265. [Link]

-

Science.gov. (n.d.). key pharmacokinetic parameters: Topics by Science.gov. Retrieved from [Link]

-

Wang, C., et al. (2012). Selective Cleavage of Benzyl Ethers. Organic Letters, 14(11), 2842-2845. [Link]

-

The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]

-

Leen, V., et al. (2012). Synthesis of 4-benzyloxybenzaldehyde (1). Dyes and Pigments, 92(3), 1333-1340. [Link]

-

Smith, M. T., et al. (2015). The angiotensin II type 2 receptor antagonists, PD123,319 and EMA300, evoke pain relief in a varicella zoster virus-induced rat model of neuropathic pain. Pain, 156(2), 346-357. [Link]

-

King, A. M., et al. (2014). Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. ACS Chemical Neuroscience, 5(11), 1075-1085. [Link]

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. assaygenie.com [assaygenie.com]

- 3. Enantioselective Benzylic Hydroxylation Catalysed by P450 Monooxygenases: Characterisation of a P450cam Mutant Library and Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors | Springer Nature Experiments [experiments.springernature.com]

- 6. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 11. chem-space.com [chem-space.com]

- 12. elearning.uniroma1.it [elearning.uniroma1.it]

- 13. Bioisosterism - Drug Design Org [drugdesign.org]

Navigating the Unknown: A Health and Safety Advisory for 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl

To the Community of Researchers, Scientists, and Drug Development Professionals,

In the pursuit of novel chemical entities, the assurance of a safe and healthy research environment is paramount. This document serves as a critical advisory regarding the health and safety information for the compound 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl. A comprehensive search for a dedicated Safety Data Sheet (SDS) or specific toxicological studies for this molecule has revealed a significant lack of publicly available data.

The absence of this critical information necessitates a conservative and precautionary approach to the handling of this compound. While data on structurally related compounds can offer some initial guidance, it is scientifically unsound to directly extrapolate safety and toxicity data from one molecule to another, even with perceived structural similarities. The unique arrangement of the benzyloxy, fluoro, and methyl functional groups on the biphenyl scaffold will impart a distinct physicochemical and toxicological profile to this specific compound.

Therefore, this guide will not provide speculative safety protocols. Instead, it will equip you with the principles of chemical safety and risk assessment that should be applied when handling a compound with an unknown hazard profile. We will draw upon general safety principles for handling analogous chemical structures, but it must be unequivocally understood that these are interim precautions until a specific SDS from the manufacturer or supplier is obtained and reviewed.

Compound Identification and the Principle of "Unknown until Proven Otherwise"

-

Chemical Name: this compound

-

Molecular Weight: 292.35 g/mol [2]

Given the absence of a specific SDS, this compound must be treated as a substance with unknown toxicity and hazards. The foundational principle of chemical safety dictates that all chemicals of unknown toxicity should be handled with the highest level of precaution, as if they are highly toxic.

Hazard Identification Based on Analogous Structures

While not a substitute for specific data, an analysis of the hazards associated with the core structural motifs of this compound can inform a preliminary risk assessment. These motifs include the biphenyl group, a fluorinated aromatic ring, and a benzyl ether.

-

Biphenyls: Some biphenyl compounds are known to cause skin, eye, and respiratory tract irritation.[3] Certain derivatives can be harmful if swallowed or absorbed through the skin and may have long-term effects on the environment.

-

Fluorinated Aromatic Compounds: The introduction of fluorine can significantly alter the biological activity and toxicity of a molecule. Some fluorinated compounds can be irritants or have more complex toxicological profiles.[4][5]

-

Benzyl Ethers: Benzyl ethers are generally stable but can be cleaved under certain conditions. The overall toxicity will be influenced by the entire molecular structure.

Based on these general considerations, it is prudent to assume that this compound may, at a minimum, be an irritant to the skin, eyes, and respiratory system. The potential for systemic toxicity upon ingestion, inhalation, or dermal absorption cannot be ruled out.

Precautionary Handling and Personal Protective Equipment (PPE)

Until a specific SDS is available, a stringent and comprehensive approach to personal protective equipment is mandatory. The following represents the minimum level of PPE that should be worn when handling this compound.

Table 1: Recommended Personal Protective Equipment for Handling this compound

| Body Part | Recommended Protection | Rationale |

| Eyes/Face | Chemical safety goggles and a face shield. | To protect against potential splashes and airborne particles. Standard safety glasses are insufficient. |

| Skin | Impermeable nitrile or neoprene gloves (double-gloving is recommended), a lab coat, and full-length trousers. An impervious gown may be necessary for larger quantities. | To prevent any skin contact. The permeability of glove materials to this specific compound is unknown; therefore, gloves should be changed frequently. |

| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter. | To prevent inhalation of any dust, aerosols, or vapors. All handling of the solid or solutions should be conducted in a certified chemical fume hood. |

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to any hazardous chemical is the use of engineering controls.

-

Chemical Fume Hood: All weighing, transferring, and handling of this compound must be performed within a properly functioning and certified chemical fume hood.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors.

-

Designated Area: A specific area of the lab should be designated for handling this compound to prevent cross-contamination.

Emergency Procedures: Planning for the Unexpected

In the absence of specific first-aid measures, the following general procedures should be followed in the event of an exposure.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. Seek medical attention if irritation develops or persists.[6][7]

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth with water. Seek immediate medical attention.[6]

A safety shower and eyewash station must be readily accessible in the immediate vicinity of where the compound is being handled.

Storage and Disposal

-

Storage: Store this compound in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][8]

-

Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.

The Path Forward: Obtaining a Safety Data Sheet

The most critical action for any laboratory intending to use this compound is to obtain a comprehensive and compliant Safety Data Sheet from the manufacturer or supplier. This document is the only source of authoritative health and safety information for this specific compound.

Should a manufacturer-specific SDS be unavailable, it may be necessary to commission a toxicological assessment or, at a minimum, a thorough hazard evaluation by a qualified industrial hygienist or toxicologist before commencing any significant research activities with this compound.

Conclusion

The responsible advancement of science requires a steadfast commitment to safety. While the potential of new molecules like this compound is enticing, the lack of established safety data demands our utmost caution. By adhering to the precautionary principles outlined in this guide and making every effort to obtain a specific Safety Data Sheet, we can ensure that our pursuit of knowledge does not compromise the well-being of the researchers at the forefront of discovery.

References

- Apollo Scientific. (2023, July 3). 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine Safety Data Sheet.

- Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (n.d.). 4 - SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- BLDpharm. (n.d.). 1352318-66-1|this compound.

- Sinfoo Biotech. (n.d.). This compound,(CAS# 1352318-66-1).

- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.

- PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde.

- Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.

- BLD Pharmatech. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.

- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.

- ASHP Publications. (n.d.). PERSONAL PROTECTIVE EQUIPMENT.

- PubChem. (n.d.). 4-Fluorobiphenyl.

- PubChem. (n.d.). 4-Benzyloxy-biphenyl.

- Apollo Scientific. (n.d.). 3-Methylbiphenyl.

- PubChem. (n.d.). 4-Fluorobenzylamine.

- Mabi. (n.d.). Personal Protective Equipment.

- Nevada Division of Environmental Protection. (2007, November 16). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Retrieved from Nevada Division of Environmental Protection website.

- Sigma-Aldrich. (n.d.). 4-Fluoro-3-methylbenzylamine AldrichCPR.

- PubChem. (n.d.). 4-Fluoro-3-methoxybenzylamine.

- Sigma-Aldrich. (n.d.). 4-Fluoro-3-methylbenzylamine AldrichCPR.

Sources

- 1. 1352318-66-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound,(CAS# 1352318-66-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Fluorobiphenyl | C12H9F | CID 9461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Theoretical Insights into 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive theoretical analysis of 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl, a novel biphenyl derivative with significant potential in medicinal chemistry. The strategic incorporation of a fluorine atom, a methyl group, and a benzyloxy moiety onto the biphenyl scaffold presents a unique combination of structural features that may confer desirable pharmacokinetic and pharmacodynamic properties. This guide delves into the proposed synthesis, predicted spectroscopic and physicochemical characteristics, and potential biological activities of this compound. Detailed theoretical protocols for its synthesis and characterization are provided to facilitate its investigation as a potential therapeutic agent.

Introduction: The Rationale for this compound in Drug Discovery

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility allows for optimal interaction with a variety of biological targets. The targeted substitutions on the biphenyl rings of this compound are designed to modulate its properties for enhanced therapeutic potential.

-

Fluorine Substitution: The introduction of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa. In this molecule, the fluorine at the 4-position of one phenyl ring is anticipated to influence the electronic properties of the ring system and hinder oxidative metabolism.[1]

-

Methyl Substitution: The methyl group at the 3-position can provide steric bulk, influencing the dihedral angle between the two phenyl rings. This conformational constraint can be crucial for selective binding to a target protein.

-

Benzyloxy Group: The benzyloxy moiety serves as a protected hydroxyl group and can participate in hydrogen bonding interactions within a receptor's binding pocket. This group is also known to be a pharmacophore in various biologically active molecules, including monoamine oxidase (MAO) inhibitors.[2] The presence of this group suggests potential for neurological or anticancer applications.

This guide will explore the theoretical underpinnings of this molecule's synthesis, its expected analytical signature, and its potential as a lead compound in drug discovery programs.

Synthetic Strategy: A Proposed Suzuki-Miyaura Coupling Approach

The most logical and efficient synthetic route to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction offers high yields, excellent functional group tolerance, and mild reaction conditions.[3] The proposed retrosynthetic analysis and forward synthesis are outlined below.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow

The synthesis involves the coupling of two key building blocks: 4-bromo-1-fluoro-2-methylbenzene and 4-(benzyloxy)phenylboronic acid.

Caption: Proposed workflow for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Theoretical)

This protocol is a robust starting point for the synthesis, based on established procedures for similar Suzuki-Miyaura couplings.[4][5]

Materials:

-

4-Bromo-1-fluoro-2-methylbenzene

-

4-(Benzyloxy)phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Deionized Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-bromo-1-fluoro-2-methylbenzene (1.0 mmol), 4-(benzyloxy)phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Add a mixture of toluene (8 mL) and deionized water (2 mL).

-

Degassing: Degas the mixture by bubbling argon or nitrogen gas through it for 15 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under an inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, this compound.[4]

Predicted Physicochemical and Spectroscopic Properties

Physicochemical Properties (Predicted)

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₂₀H₁₇FO | |

| Molecular Weight | 292.35 g/mol | |

| Melting Point | 90 - 110 °C | Based on similar substituted biphenyls.[6][7] |

| Boiling Point | > 300 °C | Estimated based on high molecular weight and aromatic nature. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate) | General solubility of non-polar organic compounds.[8] |

| LogP | 5.0 - 6.0 | Estimated based on the lipophilicity of the benzyloxy and biphenyl groups. |

Spectroscopic Characterization (Predicted)

Predicted chemical shifts (δ) in ppm relative to TMS in CDCl₃.[6][9]

¹H NMR:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.50 - 7.30 | m | 7H | Ar-H (benzyloxy phenyl & biphenyl) |

| ~7.20 - 7.00 | m | 5H | Ar-H (benzyl) |

| ~5.10 | s | 2H | -O-CH₂ -Ph |

| ~2.30 | s | 3H | Ar-CH₃ |

¹³C NMR:

| Chemical Shift (ppm) | Assignment |

| ~160 | C -F (d, ¹JCF ≈ 245 Hz) |

| ~158 | C -O |

| ~140 - 120 | Ar-C |

| ~70 | -O-C H₂-Ph |

| ~15 | Ar-C H₃ |

¹⁹F NMR:

A single peak is expected in the range of -110 to -120 ppm, characteristic of a fluorine atom attached to an aromatic ring.[6]

Predicted characteristic absorption bands.[10][11][12]

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3100 - 3000 | Aromatic C-H Stretch |

| 2950 - 2850 | Aliphatic C-H Stretch (-CH₂- and -CH₃) |

| 1600 - 1475 | Aromatic C=C Ring Stretch |

| 1250 - 1200 | Aryl-O Stretch (asymmetric) |

| 1100 - 1000 | C-F Stretch |

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z = 292. The fragmentation pattern will likely be dominated by the loss of the benzyl group or the tropylium ion.[13]

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways in EI-MS.

Potential Biological Activity and Therapeutic Targets

While no specific biological data exists for this compound, its structural motifs suggest several potential therapeutic applications.

Kinase Inhibition

The biphenyl scaffold is a common feature in many kinase inhibitors.[14][15] The fluorine and benzyloxy groups can enhance binding affinity and selectivity for the ATP-binding pocket of various kinases implicated in cancer and inflammatory diseases.

Monoamine Oxidase (MAO) Inhibition

The benzyloxy pharmacophore is a key feature in several known MAO inhibitors, which are used in the treatment of neurodegenerative diseases like Parkinson's disease.[2] The electronic and steric properties of the fluorinated and methylated phenyl ring could modulate the inhibitory potency and selectivity for MAO-A or MAO-B.

Anticancer and Antimicrobial Activity

Numerous fluorinated and benzyloxy-containing biphenyl derivatives have demonstrated cytotoxic effects against various cancer cell lines and antimicrobial activity.[1][16][17] The combination of these functional groups in the target molecule warrants investigation into its potential as an anticancer or anti-infective agent.

In Silico ADME/Tox Profile (Predicted)

A preliminary in silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial for early-stage drug development.[7][18][19][20][21]

| ADME/Tox Parameter | Predicted Outcome | Rationale |

| Gastrointestinal Absorption | Moderate to High | Lipophilic nature and moderate molecular weight. |

| Blood-Brain Barrier Permeability | Likely | The LogP value suggests potential to cross the BBB.[2] |

| Metabolism | Potential for hydroxylation on the phenyl rings. The fluorine atom may block one site of metabolism. | Cytochrome P450-mediated oxidation is a common metabolic pathway for aromatic compounds. |

| Toxicity | Potential for cytotoxicity at higher concentrations. | Biphenyl derivatives can exhibit cytotoxicity.[9][11] Further in vitro testing is required. |

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity with significant potential in drug discovery. This technical guide provides a theoretical framework for its synthesis, characterization, and potential biological evaluation. The proposed Suzuki-Miyaura coupling offers a viable route to access this molecule for further investigation. The predicted spectroscopic and physicochemical properties will aid in its identification and characterization.

Future research should focus on the following:

-

Synthesis and Characterization: The successful synthesis and thorough characterization of this compound to confirm its structure and purity.

-

In Vitro Biological Screening: Evaluation of its activity against a panel of kinases, MAO enzymes, cancer cell lines, and microbial strains.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to understand the contribution of each functional group to its biological activity.[22][23]

-

In Vivo Studies: If promising in vitro activity is observed, further investigation in animal models will be necessary to assess its efficacy and pharmacokinetic profile.

This comprehensive theoretical guide serves as a foundational document to stimulate and guide further research into the therapeutic potential of this novel fluorinated biphenyl derivative.

References

-

Initial SAR studies of biphenyl derivatives a. ResearchGate. Available from: [Link]

- Morini G, et al. Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorg Med Chem. 2008 Dec 1;16(23):9876-88.

-

Some biologically active biphenyl derivatives. ResearchGate. Available from: [Link]

-

Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI. Available from: [Link]

- Yamashita F, Hashida M. In silico approaches for predicting ADME properties of drugs. Drug Metab Pharmacokinet. 2004 Oct;19(5):327-38.

-

Table of Characteristic IR Absorptions. Northern Illinois University. Available from: [Link]

-

(a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. ResearchGate. Available from: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

The Suzuki Reaction. Available from: [Link]

-

Supporting Information. Wiley-VCH. Available from: [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Available from: [Link]

-

Supplementary Information for: A Modified Beckmann Rearrangement for the Facile Synthesis of Amidines and Imidates via Imidoyl F. The Royal Society of Chemistry. Available from: [Link]

-

In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PMC. Available from: [Link]

-

In silico ADME-Tox evaluation of the top five candidate compounds from... ResearchGate. Available from: [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available from: [Link]

-

Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. NIH. Available from: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

-

In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. MDPI. Available from: [Link]

-

4-Fluorobiphenyl. PubChem. Available from: [Link]

-

Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC. Available from: [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC. Available from: [Link]

-

Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluoroborate Salts. ResearchGate. Available from: [Link]

-

A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. PubMed. Available from: [Link]

-

In Silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Frontiers. Available from: [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Available from: [Link]

-

Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. PMC. Available from: [Link]

-

Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PMC. Available from: [Link]

-

4-Methylbiphenyl. SpectraBase. Available from: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Fluorobiphenyl | C12H9F | CID 9461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. eng.uc.edu [eng.uc.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. opendata.uni-halle.de [opendata.uni-halle.de]

- 15. ikm.org.my [ikm.org.my]

- 16. 1352318-66-1|this compound|BLD Pharm [bldpharm.com]

- 17. benthamopen.com [benthamopen.com]

- 18. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides [mdpi.com]

- 23. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Utility of 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl in Advanced Organic Synthesis

Introduction: A Scaffold of Strategic Importance in Modern Drug Discovery